molecular formula C8H8O3 B073281 3',4'-Dihydroxyacetophenone CAS No. 1197-09-7

3',4'-Dihydroxyacetophenone

Número de catálogo: B073281
Número CAS: 1197-09-7
Peso molecular: 152.15 g/mol
Clave InChI: UCQUAMAQHHEXGD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis Bioquímico

Biochemical Properties

3’,4’-Dihydroxyacetophenone has been found to interact with various enzymes and proteins. It has been reported to inhibit tyrosinase, an enzyme that catalyzes the oxidation of phenols . The IC50 value of this inhibition is 10 µM .

Cellular Effects

3’,4’-Dihydroxyacetophenone has been shown to have significant effects on cellular processes. In a study, it was found to reduce lipopolysaccharide (LPS)-induced inflammatory cytokines and oxidative stress in RAW 264.7 cells . It also decreased the production of reactive oxygen species (ROS), increased the expression of nuclear factor erythroid 2-related factor 2 (Nrf-2) and heme oxygenase-1 (HO-1), and promoted nuclear translocation of Nrf-2 in human umbilical vein endothelial cells (HUVECs) .

Molecular Mechanism

The molecular mechanism of action of 3’,4’-Dihydroxyacetophenone involves its interaction with various biomolecules. It has been shown to suppress the expression of inflammatory protein p65, inhibit IkBα phosphorylation, decrease the nuclear translocation of p65, and increase the expressions of anti-oxidative protein Nrf-2 and HO-1 .

Temporal Effects in Laboratory Settings

In laboratory settings, 3’,4’-Dihydroxyacetophenone has been observed to have temporal effects. It was found to promote the formation of autophagosomes and notably increased the protein expression levels of LC3‑II/LC3‑I and PARP‑1 .

Dosage Effects in Animal Models

In animal models, the effects of 3’,4’-Dihydroxyacetophenone vary with different dosages. A study showed that it could ameliorate LPS-induced acute lung injury in vivo, with a reduction of inflammatory cytokines, oxidative stress, and nuclear factor-kappa B (NF-κB) signaling pathway activation .

Metabolic Pathways

It is known to interact with various enzymes and proteins, suggesting that it may be involved in multiple metabolic pathways .

Transport and Distribution

Given its biochemical properties and interactions with various biomolecules, it is likely that it is transported and distributed in a manner similar to other phenolic compounds .

Subcellular Localization

Based on its known interactions with various enzymes and proteins, it is likely that it is localized in various subcellular compartments .

Actividad Biológica

3',4'-Dihydroxyacetophenone (DHAP) is a phenolic compound that has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and clinical implications of DHAP, supported by various studies and case reports.

Chemical Structure and Properties

  • Chemical Formula : C₈H₈O₃
  • Molecular Weight : 168.15 g/mol
  • CAS Number : 1197-09-7

DHAP features two hydroxyl groups at the 3' and 4' positions of the acetophenone structure, which contribute to its biological activities, particularly as an antioxidant and anti-inflammatory agent.

Antioxidant Activity

Research indicates that DHAP exhibits significant antioxidant properties. A study demonstrated that DHAP markedly decreased the production of reactive oxygen species (ROS) in cells, thereby enhancing cellular defense mechanisms against oxidative stress. It was shown to increase the expression levels of Nrf2 and HO-1 proteins, which are crucial in regulating antioxidant responses .

Antiplatelet Activity

DHAP has been studied for its antiplatelet effects, making it potentially beneficial for cardiovascular health. Clinical and animal studies have revealed that DHAP can inhibit platelet aggregation, reduce thrombus formation, and improve microcirculation. It acts by modulating the balance between thromboplastin and its inhibitor in endothelial cells .

StudyFindings
Clinical Study (2020)DHAP improved symptoms in patients with angina pectoris and pulmonary heart disease.
In Vivo Study (2020)Demonstrated significant antiplatelet aggregation activity in rat models.

Enzyme Inhibition

DHAP has been reported to inhibit various enzymes, including collagenase, protease, and lipase. This inhibition suggests potential applications in wound healing and inflammatory conditions . Additionally, it has been identified as a tyrosinase inhibitor, which may have implications in skin whitening treatments .

The biological activities of DHAP can be attributed to its ability to interact with multiple cellular pathways:

  • Inhibition of Cyclooxygenase : DHAP inhibits cyclooxygenase enzymes, reducing inflammation and pain associated with various conditions .
  • Regulation of Platelet Function : By modulating thrombus formation pathways, DHAP enhances blood flow and reduces the risk of cardiovascular events .
  • Antioxidant Defense Activation : The compound activates Nrf2 signaling pathways that enhance the expression of antioxidant enzymes, providing cellular protection against oxidative damage .

Case Studies

  • Case Report on Allergic Reactions : A report documented allergic contact dermatitis linked to a product containing resacetophenone (similar structure), highlighting the importance of understanding individual responses to phenolic compounds like DHAP .
  • Clinical Observations in Cardiovascular Patients : Patients treated with DHAP derivatives exhibited improved clinical outcomes in angina pectoris cases, suggesting its therapeutic potential in managing cardiovascular diseases .

Challenges and Considerations

Despite its promising biological activities, DHAP faces challenges regarding its clinical application:

  • Rapid Metabolism : DHAP's short half-life limits its effectiveness as a therapeutic agent.
  • Low Oral Bioavailability : Studies have shown that while DHAP is effective in vitro, its bioavailability is significantly lower when administered orally due to rapid metabolism .

To address these issues, researchers are exploring derivatives of DHAP that enhance stability and bioavailability without compromising efficacy.

Propiedades

IUPAC Name

1-(3,4-dihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-5(9)6-2-3-7(10)8(11)4-6/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQUAMAQHHEXGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30152546
Record name 3,4-Dihydroxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3',4'-Dihydroxyacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029661
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1197-09-7
Record name 3′,4′-Dihydroxyacetophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydroxyacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydroxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',4'-Dihydroxyacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3',4'-DIHYDROXYACETOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07OQ35LVBK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3',4'-Dihydroxyacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029661
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

116 °C
Record name 3',4'-Dihydroxyacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029661
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

400 ml of a mixture of 1:8 v/v glacial acetic acid in water was added in two portions to a stirred mixture of 35 g of 4-(chloroacetyl)catechol in 300 ml of ethanol. At 10-minute intervals, four 10 g portions of 90% zinc dust were added, the mixture being held below about 45° C. The mixture then was stirred for 2 hours at 30°-40° C. and allowed to stand over a weekend. The liquid phase was decanted and stripped to a quarter of its volume under reduced pressure. The residue was extracted with ether. The ether extract was washed with sodium bicarbonate solution. The solvent was evaporated. The solid residue was recrystallized from toluene to give 4-acetylcatechol (1A), mp: 118°-119° C.
[Compound]
Name
mixture
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
four
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3',4'-Dihydroxyacetophenone
Reactant of Route 2
3',4'-Dihydroxyacetophenone
Reactant of Route 3
3',4'-Dihydroxyacetophenone
Reactant of Route 4
3',4'-Dihydroxyacetophenone
Reactant of Route 5
3',4'-Dihydroxyacetophenone
Reactant of Route 6
Reactant of Route 6
3',4'-Dihydroxyacetophenone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.